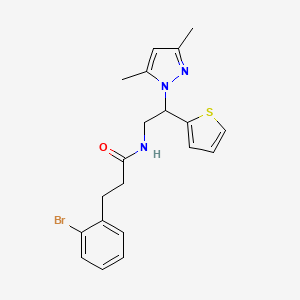
3-(2-bromophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H22BrN3OS and its molecular weight is 432.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(2-bromophenyl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)propanamide is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a bromophenyl group, a pyrazole moiety, and a thiophene ring. Its molecular formula is C17H19BrN4S, and it exhibits unique physicochemical properties that contribute to its biological activity.
Research indicates that pyrazole derivatives like this compound exhibit a range of biological activities through various mechanisms:
- Antioxidant Activity : Pyrazoles have been shown to scavenge free radicals, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Compounds in this class can inhibit inflammatory pathways, leading to decreased production of pro-inflammatory cytokines.
- Anticancer Potential : Some studies suggest that pyrazole derivatives may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
Biological Activity Data
Case Studies
-
Anticancer Activity :
A study evaluated the anticancer properties of various pyrazole derivatives, including this compound. It was found to significantly inhibit the proliferation of several cancer cell lines with an IC50 value indicating potent activity against specific tumor types. The mechanism involved the induction of apoptosis via mitochondrial pathways. -
Anti-inflammatory Effects :
In vitro tests demonstrated that the compound could effectively reduce levels of inflammatory markers in cell cultures exposed to inflammatory stimuli. This suggests potential use in treating inflammatory diseases. -
Antimicrobial Properties :
Preliminary screening indicated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The exact mechanism remains under investigation but may involve disruption of microbial cell membranes.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For instance:
- Modifications at the thiophene ring or alterations in the bromophenyl group have been shown to enhance potency and selectivity against specific targets.
- Structure-activity relationship (SAR) studies are ongoing to optimize these compounds for better efficacy and reduced toxicity.
特性
IUPAC Name |
3-(2-bromophenyl)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3OS/c1-14-12-15(2)24(23-14)18(19-8-5-11-26-19)13-22-20(25)10-9-16-6-3-4-7-17(16)21/h3-8,11-12,18H,9-10,13H2,1-2H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOIHWKJDUOABDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(CNC(=O)CCC2=CC=CC=C2Br)C3=CC=CS3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














